molecular formula C12H17NO B11722582 [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol

[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B11722582
M. Wt: 191.27 g/mol
InChI Key: XXOFLUSHPQSGFW-RYUDHWBXSA-N
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Description

[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol is a chiral compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methylphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the 3-methylphenyl group onto the pyrrolidine ring.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through reduction reactions, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Substitution reactions can occur at the hydroxymethyl group or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol: shares structural similarities with other pyrrolidine derivatives, such as pyrrolopyrazines and pyrazoles.

    Pyrazole Derivatives: Known for their biological activities and used in various pharmaceutical applications.

    Pyrrolopyrazine Derivatives: Exhibited antimicrobial, anti-inflammatory, and antiviral activities.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a 3-methylphenyl group and a hydroxymethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m0/s1

InChI Key

XXOFLUSHPQSGFW-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2CO

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2CO

Origin of Product

United States

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